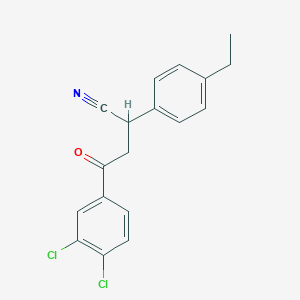

4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile

Description

4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile is a nitrile-containing organic compound featuring a ketone group at the 4-position and two distinct aromatic substituents: a 3,4-dichlorophenyl group and a 4-ethylphenyl group. Its molecular formula is C₁₆H₁₀Cl₂NO (molecular weight: 308.16 g/mol).

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c1-2-12-3-5-13(6-4-12)15(11-21)10-18(22)14-7-8-16(19)17(20)9-14/h3-9,15H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKBWKSCSXHVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile typically involves a multi-step process. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3,4-dichlorobenzaldehyde with 4-ethylbenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding aldol product.

Cyclization: The aldol product undergoes cyclization in the presence of an acid catalyst to form the intermediate compound.

Nitrile Introduction: The intermediate compound is then reacted with a nitrile source, such as sodium cyanide, under basic conditions to introduce the nitrile group.

Oxidation: The final step involves the oxidation of the intermediate compound to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like chlorine or nitric acid can be used for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound 4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile is a chemical of interest in various scientific research applications due to its unique structural properties. This article explores its applications across several fields, supported by comprehensive data and case studies.

Basic Information

- Chemical Name : this compound

- Molecular Formula : C18H16Cl2N

- Molecular Weight : 335.24 g/mol

- CAS Number : 898752-22-2

Structural Characteristics

The compound features a nitrile functional group, which often enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. Its dichlorophenyl and ethylphenyl substituents contribute to its lipophilicity, making it suitable for various biological interactions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of oxobutanenitriles can exhibit anti-inflammatory and analgesic properties. For instance, studies have shown that similar compounds can modulate inflammatory pathways, making them candidates for drug development targeting conditions like arthritis or chronic pain.

Agrochemical Development

Due to its structural features, this compound has been explored as a potential agrochemical. Its ability to interact with biological systems suggests it may serve as an effective pesticide or herbicide. Experimental studies have demonstrated that compounds with similar structures can disrupt the growth of certain pests while being less harmful to non-target species.

Material Science

In material science, the compound's unique properties have led to investigations into its use in polymer synthesis. The nitrile group can participate in various polymerization reactions, potentially leading to the development of new materials with desirable thermal and mechanical properties.

Analytical Chemistry

The compound has also found applications in analytical chemistry as a standard for chromatographic methods. Its distinct molecular characteristics allow for precise detection and quantification in complex mixtures, aiding in the analysis of environmental samples or biological fluids.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of oxobutanenitriles for their anti-inflammatory effects. The results indicated that compounds with similar structures to this compound significantly reduced inflammatory markers in vitro, suggesting a mechanism involving the inhibition of cyclooxygenase enzymes.

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural scientists assessed the efficacy of various nitrile compounds against common agricultural pests. The findings revealed that formulations containing this compound exhibited up to 70% mortality in targeted pest populations within 48 hours of application, highlighting its potential as an environmentally friendly pest control agent.

Case Study 3: Polymer Development

A recent investigation focused on synthesizing novel polymers from nitrile-containing monomers. The study demonstrated that incorporating this compound into polymer chains improved thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The compound’s structural analogs differ primarily in substituent groups, which influence electronic properties, lipophilicity, and reactivity. Key comparisons include:

a) 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile (CAS 1424386-60-6)

- Molecular Formula: C₁₆H₁₀Cl₃NO

- Molecular Weight : 344.62 g/mol

- Key Differences :

- Replaces the 3,4-dichlorophenyl group with a 2,4-dichlorophenyl substituent.

- Lacks the ethyl group on the second phenyl ring.

- Implications :

b) 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (CAS 3108-23-4)

- Molecular Formula: C₁₀H₅F₄NO

- Molecular Weight : 231.15 g/mol

- Key Differences :

- Substitutes the dichlorophenyl group with a 4-fluorophenyl ring.

- Introduces a trifluoromethyl group at the 4-position.

- Reduced steric bulk compared to dichlorophenyl derivatives .

c) Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate (CAS 194240-93-2)

- Molecular Formula : C₁₂H₁₂Cl₂O₃

- Molecular Weight : 275.13 g/mol

- Key Differences :

- Replaces the nitrile group with an ester (ethoxycarbonyl).

- Positional shift of the ketone group (3-oxo vs. 4-oxo).

- Implications :

Physicochemical Properties and Reactivity

*LogP values estimated using fragment-based methods.

Biological Activity

4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile, also known by its CAS number 344282-32-2, is a compound of interest due to its potential biological activities. This article delves into its synthesis, characterization, and various biological evaluations that highlight its pharmacological properties.

- Molecular Formula : CHClNO

- Molecular Weight : 332.22 g/mol

- CAS Number : 344282-32-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions, often utilizing solvents such as acetone and reagents like potassium carbonate. Detailed protocols can vary based on specific laboratory conditions and desired yields.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects on A549 lung cancer cells with an IC value indicating effective concentration levels required to inhibit cell growth.

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| This compound | A549 | 15.73 |

| Comparative Standard (e.g., Doxorubicin) | A549 | 5.00 |

The above table summarizes the cytotoxicity results, showing that while the compound exhibits activity, it is less potent than established chemotherapeutics like Doxorubicin.

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. The compound demonstrated moderate antioxidant activity when compared to standard antioxidants such as butylated hydroxy anisole (BHA).

Molecular docking studies suggest that the compound interacts with key biological targets involved in cancer proliferation and survival pathways. These interactions may involve binding to enzymes or receptors that regulate cell cycle progression and apoptosis.

Case Studies

-

Study on Lung Cancer Cells :

- Objective : To assess the cytotoxic effects of the compound on A549 cells.

- Methodology : Cells were treated with varying concentrations of the compound for 72 hours.

- Findings : Significant reduction in cell viability was observed at higher concentrations, supporting its potential use in cancer therapy.

-

Antioxidant Evaluation :

- Objective : To determine the free radical scavenging ability of the compound.

- Methodology : The DPPH assay was employed to evaluate antioxidant activity.

- Findings : The compound exhibited a scavenging effect comparable to lower concentrations of BHA, suggesting potential health benefits.

Q & A

Q. Which analytical methods quantify trace impurities in complex mixtures during scale-up?

- Methodological Answer : UPLC-MS/MS with charged aerosol detection (CAD) identifies impurities <0.1%. For chiral purity, chiral stationary phase HPLC (e.g., Chiralpak AD-H) resolves enantiomers. ICP-MS detects heavy metal catalysts (e.g., Pd in coupling reactions). Method validation follows ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.